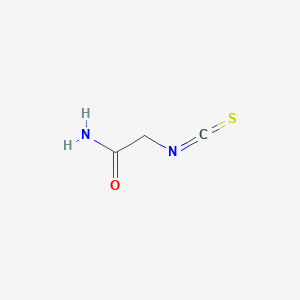![molecular formula C9H19N3O B2666117 1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea CAS No. 1596062-09-7](/img/structure/B2666117.png)
1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is a chemical compound with the IUPAC name 1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea . It has a molecular weight of 185.27 .
Molecular Structure Analysis
The InChI code for “1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is 1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3, (H,10,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction
The scientific research involving 1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea spans various fields, including crystallography, molecular interaction, and material science. A study elucidates the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, showcasing its crystallization in the orthorhombic system and highlighting the significance of intermolecule hydrogen bonds in stabilizing the crystal structure (Rao, Wu, Song, & Shang, 2010). This insight into molecular arrangements and interactions is crucial for developing materials with specific properties.
Organic Synthesis and Chemistry
Research on heterocyclic ureas reveals their potential in organic synthesis, where they undergo complexation-induced unfolding to form multiply hydrogen-bonded structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001). Such processes are fundamental in designing self-assembling materials and understanding biomolecular structures.
Material Science and Polymer Chemistry
The interaction of cyclic urea with aluminum compounds provides insights into novel material synthesis, showing unexpected adduct formations that influence the development of hydroxyl derivatives and other compounds (Chu, Vyboishchikov, Gabidullin, & Nikonov, 2017). Additionally, studies on melamine-dimethylurea-formaldehyde co-condensations under various pH conditions offer valuable data for the polymer industry, especially in creating resins and binders with specific characteristics (Cao, Li, Liang, & Du, 2017).
Spectroscopic Studies
Investigations into the spectroscopic properties of cyclic urea adducts enhance our understanding of molecular interactions and can guide the design of new materials and catalysts. Such studies delve into the vibrational spectroscopy of ureas, shedding light on their structural and electronic properties (Harnagea & Jagodzinski, 1996).
Bioinorganic Chemistry
In bioinorganic chemistry, the mimicry of urease's catalytic activity by dinuclear nickel complexes paves the way for synthesizing biologically active products through environmentally friendly processes. This research exemplifies how metal complexes can function as enzyme models, catalyzing significant reactions like the hydrolysis of urea (Kundu et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1,1-dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)9(13)10-6-8-4-5-12(3)7-8/h8H,4-7H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFXPABOTKOXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea | |
CAS RN |
1596062-09-7 |
Source


|
| Record name | 3,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)




![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)

![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)


![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2666054.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2666055.png)